molecular formula C5H10O5 B584058 L-[2-13C]Xylose CAS No. 478506-63-7

L-[2-13C]Xylose

Cat. No.: B584058
CAS No.: 478506-63-7
M. Wt: 151.122
InChI Key: SRBFZHDQGSBBOR-GLGCVUBSSA-N
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Description

L-[2-13C]Xylose is a labeled form of xylose, a naturally occurring sugar found in plants, particularly in the fibrous parts such as wood, straw, and corn husks . The “L” denotes the levorotary form, and the “[2-13C]” indicates that the carbon-2 position in the xylose molecule is labeled with the carbon-13 isotope. This labeling is particularly useful in various scientific studies, including metabolic and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of L-[2-13C]Xylose typically involves the incorporation of the carbon-13 isotope into the xylose molecule. This can be achieved through various synthetic routes, including:

Industrial Production Methods

Industrial production of this compound may involve large-scale fermentation processes using genetically engineered microorganisms that can efficiently incorporate the carbon-13 isotope. The process conditions, such as temperature, pH, and nutrient availability, are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

L-[2-13C]Xylose can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of L-[2-13C]Xylose involves its incorporation into metabolic pathways where it serves as a substrate for various enzymes. The carbon-13 label allows researchers to track its conversion and utilization in different biochemical processes. For example, in the presence of xylose isomerase, this compound is converted to L-[2-13C]Xylulose, which can then enter the pentose phosphate pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-[2-13C]Xylose is unique due to the presence of the carbon-13 isotope, which makes it particularly valuable for tracing and studying metabolic pathways. This isotopic labeling provides a distinct advantage in research applications where precise tracking of the molecule is required .

Properties

IUPAC Name

(3S,4R,5S)-(313C)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m0/s1/i4+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-GLGCVUBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([13C@@H](C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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